molecular formula C19H14 B135444 1-Methylchrysene CAS No. 3351-28-8

1-Methylchrysene

Cat. No. B135444
CAS RN: 3351-28-8
M. Wt: 242.3 g/mol
InChI Key: LQKGSLMFGWWLIU-UHFFFAOYSA-N
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Description

1-Methylchrysene is a methylated derivative of chrysene, which is a polycyclic aromatic hydrocarbon (PAH). It is one of the methyl homologues of chrysene that has been identified in environmental samples such as crude oils and rock extracts . The presence of 1-methylchrysene and its isomers in high-boiling petroleum distillates indicates its relevance in the study of petroleum geochemistry10.

Synthesis Analysis

The synthesis of 1-methylchrysene has been described in the literature. It has been isolated from high-boiling fractions of Kuwait mineral oil and identified by comparison with authentic specimens10. Additionally, regiospecific photochemical synthesis methods have been developed to produce methylchrysenes, including 1-methylchrysene, through photochemical cyclization reactions .

Molecular Structure Analysis

The molecular structure of 1-methylchrysene has been characterized by various spectroscopic methods. Complete assignment of the 1H and 13C resonances of the methylchrysenes has been accomplished using 1D and 2D NMR techniques, which helps in understanding the structural similarities and differences among the isomers9.

Chemical Reactions Analysis

1-Methylchrysene undergoes various chemical reactions, including oxidation to form chrysenecarboxylic acids. This oxidation process has been demonstrated to occur with modest yields, indicating the reactivity of the methyl group in the chrysene system . Additionally, the synthesis of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene has been described, which is implicated as a proximate carcinogenic metabolite of 5-methylchrysene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylchrysene are influenced by its molecular structure. The distribution patterns of chrysene, methylchrysenes, and their isomers in crude oils and rock extracts provide insights into the geochemical processes and the maturity of the source rocks . The identification and distribution of these compounds are essential for understanding their role in petroleum geochemistry and environmental studies.

Relevance in Case Studies

1-Methylchrysene has been studied in the context of environmental carcinogens. Metabolites of 5-methylchrysene, such as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, have shown significant mutagenic activity, indicating that derivatives of methylchrysenes, including 1-methylchrysene, may play a role in carcinogenic processes . The carcinogenicity of methylchrysenes has been tested on mouse skin, with some isomers showing strong tumor-initiating activity . These studies highlight the importance of understanding the metabolic activation and mutagenicity of methylchrysenes, including 1-methylchrysene, in the context of environmental health and safety.

Scientific Research Applications

Metabolic Activation and Mutagenicity

1-Methylchrysene, a derivative of chrysene, has been studied for its metabolic activation and mutagenic properties. Research has shown that 1,2-dihydro-1,2-dihydroxy-5-methylchrysene is a significant mutagenic metabolite of 5-methylchrysene. This metabolite exhibits notable mutagenic activity towards Salmonella typhimurium, indicating its potential as a mutagenic agent in environmental carcinogenesis (Hecht et al., 1978).

Carcinogenicity Analysis

Studies have also explored the carcinogenicity of methylchrysenes, including 1-methylchrysene. It was found that certain methylchrysenes, such as 5-methylchrysene, exhibit strong carcinogenic properties. This insight is crucial for understanding the tumorigenic potential of substances like tobacco smoke, where methylchrysenes are present (Hoffmann et al., 1974).

Environmental Presence and Geochemical Significance

The identification and distribution of chrysene, methylchrysenes, and their isomers in crude oils and rock extracts highlight the environmental relevance of these compounds. Such studies contribute to the understanding of petroleum geochemistry and the environmental impact of these aromatic compounds (Li et al., 2012).

Theories on Carcinogenic Mechanisms

Research on the electrophilic reactivity of carbon in chrysene and methylchrysene, including 1-methylchrysene, has helped develop theories about their carcinogenic activity. Such studies explore the relationship between the molecular structure and carcinogenic potential, providing valuable insights into cancer research (Kimri & Gayoso, 1996).

Structural and Molecular Studies

In-depth structural and molecular studies of methylchrysenes, including 1-methylchrysene, have been conducted to understand their mutagenic and carcinogenic potency. X-ray diffraction and molecular orbital methods have been used to analyze these compounds, contributing to a deeper understanding of their biochemical properties (Zacharias et al., 1991).

Safety And Hazards

Exposure to 1-Methylchrysene should be avoided. If inhaled or ingested, medical attention should be sought immediately . Protective equipment should be used when handling this compound .

properties

IUPAC Name

1-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGSLMFGWWLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074759
Record name Methylchrysene, 1-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylchrysene

CAS RN

3351-28-8
Record name 1-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylchrysene, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylchrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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